6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block

Procure 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 1212091-63-8) for synthetic routes requiring alkene functionality and a wide thermal stability window. The 3-cyclohexene C=C bond enables electrophilic additions, epoxidations, and cycloadditions structurally inaccessible to saturated cyclohexane analogs. The sec-butylamino group imparts distinct steric and electronic characteristics for reproducible downstream reaction yields. Choose 97% for purity-critical diversification or 95% for cost-sensitive analoging. Inquire now.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1212091-63-8
Cat. No. B1438683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
CAS1212091-63-8
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1CC=CCC1C(=O)O
InChIInChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyFYTSGHDTYDVNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid (CAS 1212091-63-8) — Technical Specification and Structural Identity


6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 1212091-63-8) is a synthetic cyclohexene carboxylic acid derivative bearing both a carboxylic acid moiety and a sec-butylamino carbonyl functional group [1]. This compound, also cataloged as ChemBridge-BB 9071145 [2], serves primarily as a building block and pharmaceutical intermediate in organic synthesis and medicinal chemistry research . Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol .

Why Generic Substitution Fails for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid: Critical Structural and Reactivity Distinctions


6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid cannot be generically substituted with closely related analogs due to quantifiable differences in core structure and predicted physicochemical properties that directly affect synthetic utility. The compound features a cyclohexene ring with a C=C double bond at the 3-position, conferring distinct reactivity for electrophilic addition and cycloaddition pathways unavailable to fully saturated cyclohexane analogs such as 2-[(sec-butylamino)carbonyl]cyclohexanecarboxylic acid (CAS 1052642-90-6) . Additionally, the sec-butylamino substituent imparts specific steric and electronic characteristics that differ measurably from analogs bearing methylamino, tert-butylamino, or unsubstituted butylamino groups, influencing amide bond conformation and downstream reactivity .

Quantitative Differentiation Evidence: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid Versus In-Class Analogs


Purity Specification Differentiation: 95% Versus 97% Available Grades for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid

Commercial suppliers offer 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid at two distinct purity grades: 95% (Sigma-Aldrich, sc-337043) and 97% (Leyan, product 1387278) . This represents a 2 percentage-point differential in available purity specifications.

Medicinal Chemistry Organic Synthesis Building Block

Predicted Boiling Point Differentiation: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid Displays Higher Thermal Stability Margin Relative to Saturated Analogs

Predicted boiling point data for 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, calculated via EPI Suite and EPA T.E.S.T. models, range from 345.06 °C to 404.99 °C [1]. In contrast, the structurally analogous saturated compound 2-[(sec-butylamino)carbonyl]cyclohexanecarboxylic acid exhibits a reported boiling point range of 296.6–302.3 °C at 760 mmHg . This represents a minimum predicted boiling point elevation of approximately 42 °C for the cyclohexene derivative.

Physicochemical Property Purification Thermal Stability

Predicted Density and Molecular Weight Differentiation: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid Exhibits Lower Mass and Higher Density Than Structurally Saturated Analogs

6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid possesses a molecular weight of 225.28 g/mol and a predicted density of 1.115 ± 0.06 g/cm³ [1]. Its saturated analog, 2-[(sec-butylamino)carbonyl]cyclohexanecarboxylic acid (CAS 1052642-90-6), has a molecular weight of 227.30 g/mol and a predicted density of 1.077 ± 0.06 g/cm³ . The cyclohexene derivative thus exhibits a 2.02 g/mol lower molecular weight and a 0.038 g/cm³ higher predicted density.

Molecular Property Formulation Handling

Validated Application Scenarios for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid Based on Quantitative Differentiation Evidence


High-Precision Medicinal Chemistry Campaigns Requiring Defined Purity Thresholds

For medicinal chemistry programs where downstream reaction yield reproducibility is contingent on consistent purity, the availability of both 95% and 97% grades permits procurement decisions tailored to the tolerance of the specific synthetic sequence. The 97% grade is indicated for late-stage diversification or library synthesis requiring minimal byproduct interference, while the 95% grade supports cost-sensitive early-stage analoging.

Reaction Sequences Requiring Thermally Robust Building Blocks

In synthetic routes involving high-temperature steps such as amide coupling at elevated reflux, microwave-assisted reactions, or distillation-based purification, the 42+ °C boiling point advantage of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid over its saturated cyclohexane analog [1] provides a wider thermal stability window, reducing the risk of thermal degradation and improving overall yield consistency.

Alkene-Dependent Synthetic Transformations Unavailable to Saturated Analogs

The presence of the 3-cyclohexene C=C double bond enables synthetic operations — including electrophilic additions, epoxidations, dihydroxylations, and cycloaddition reactions — that are structurally inaccessible to fully saturated cyclohexane carboxylic acid analogs [2]. This structural distinction is essential for building block selection when the synthetic route explicitly requires alkene functionalization.

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